(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound primarily classified as an ester. Its chemical structure features a benzofuran moiety, which is an oxygen-containing heterocyclic compound known for its diverse biological activities. The compound is identified by the CAS number 929456-15-5 and has a molecular formula of C21H18O7, with a molecular weight of 382.4 g/mol .
The synthesis of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves the condensation of appropriate aldehydes and ketones, followed by esterification reactions.
These steps require careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
The molecular structure of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be represented using various structural formulas.
CCOC(=O)C(C)Oc1ccc2c(c1)OC(=Cc1ccc3c(c1)OCO3)C2=O
This structure indicates multiple functional groups, including an ester group and a benzofuran ring, which are essential for its biological activity .
(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can participate in various chemical reactions due to its functional groups.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further studies are necessary to elucidate its specific mechanisms in biological systems.
The physical and chemical properties of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate are crucial for understanding its behavior in various environments.
The compound's reactivity is influenced by its functional groups, particularly the ester and carbonyl functionalities, which are prone to nucleophilic attack and hydrolysis .
(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has potential applications in various scientific fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7